molecular formula C18H18BrN3O2 B2891195 4-(3-(2-Bromophenyl)propanoyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2309733-06-8

4-(3-(2-Bromophenyl)propanoyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No.: B2891195
CAS No.: 2309733-06-8
M. Wt: 388.265
InChI Key: LAMSCOGRONLUOG-UHFFFAOYSA-N
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Description

4-(3-(2-Bromophenyl)propanoyl)-1-(pyridin-2-yl)piperazin-2-one is a synthetic compound of significant interest in medicinal chemistry and pharmacology research, particularly for investigating G-protein-coupled receptor (GPCR) signaling pathways. Its molecular architecture, featuring a piperazin-2-one core substituted with pyridyl and 2-bromophenylpropanoyl groups, is characteristic of scaffolds designed to modulate central nervous system (CNS) targets . The piperazine and piperidinone moieties are recognized as privileged structures in the development of ligands for neuropeptide and histamine receptors, often yielding compounds with high affinity and potential research utility for studying various neurological processes . The specific arrangement of its aromatic systems and carbonyl functionality suggests this compound may serve as a valuable chemical tool for probing the structure and function of various GPCRs, such as those for neuropeptides or sigma receptors, which are implicated in pain, psychiatric disorders, and addiction . Its mechanism of action is anticipated to involve allosteric or orthosteric binding to these receptor proteins, making it a candidate for use in binding assays, functional activity studies, and as a lead structure in the rational design of novel research compounds .

Properties

IUPAC Name

4-[3-(2-bromophenyl)propanoyl]-1-pyridin-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2/c19-15-6-2-1-5-14(15)8-9-17(23)21-11-12-22(18(24)13-21)16-7-3-4-10-20-16/h1-7,10H,8-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMSCOGRONLUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CCC2=CC=CC=C2Br)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(2-Bromophenyl)propanoyl)-1-(pyridin-2-yl)piperazin-2-one is a piperazine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22BrN5OC_{19}H_{22}BrN_5O with a molecular weight of approximately 452.78 g/mol. The structure features a piperazine ring substituted with a bromophenyl and a pyridinyl group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds related to piperazine derivatives exhibit various biological activities, including:

  • Antidepressant Effects : Some piperazine derivatives have shown efficacy in treating depression, primarily through serotonin receptor modulation.
  • Anticancer Properties : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
  • Antimicrobial Activity : Studies have reported antimicrobial effects against a range of bacteria and fungi.

Antidepressant Activity

A study highlighted the antidepressant-like effects of similar piperazine compounds in rodent models. These compounds acted as selective serotonin reuptake inhibitors (SSRIs), improving mood and reducing anxiety-like behaviors. For instance, compounds with similar structures were effective in the forced swim test, a common model for assessing antidepressant activity .

Anticancer Activity

Research involving the compound's analogs has shown promising results against human cancer cell lines. A specific study evaluated the cytotoxic effects of various piperazine derivatives on Caco-2 (colon cancer) and A549 (lung cancer) cells. Results indicated that some derivatives significantly decreased cell viability, suggesting a mechanism involving apoptosis induction .

CompoundCell LineViability Reduction (%)p-value
Compound ACaco-239.8<0.001
Compound BA54931.90.0019

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives has been assessed against several pathogens. In vitro studies demonstrated that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .

Case Studies

  • Case Study on Antidepressant Effects :
    In an experimental setup, researchers administered a series of piperazine derivatives to mice subjected to chronic mild stress. The results indicated significant improvements in behavioral tests measuring depression-like symptoms compared to control groups .
  • Case Study on Anticancer Activity :
    A recent investigation into the anticancer properties of related compounds revealed that specific substitutions on the piperazine ring enhanced cytotoxicity against breast cancer cell lines. This study emphasizes the importance of structural modifications in optimizing therapeutic efficacy .
  • Case Study on Antimicrobial Efficacy :
    An evaluation of antimicrobial activity showed that certain piperazine derivatives exhibited potent inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential use in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities among the target compound and related piperazinone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity
4-(3-(2-Bromophenyl)propanoyl)-1-(pyridin-2-yl)piperazin-2-one 2-Bromophenyl propanoyl, pyridin-2-yl C₁₇H₁₆BrN₃O₂ ~378.24 Not explicitly reported (extrapolated from analogs)
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one (SZE) 3-Fluoropyridin-2-yl, methyl C₁₀H₁₂FN₃O 209.22 No activity data; used in crystallography studies
1-(2-Bromophenyl)piperazin-2-one hydrochloride (QC-8360) 2-Bromophenyl C₁₀H₁₁BrClN₂O 297.57 Purity: 95%; no activity data
3-[2-(Pyridin-2-yl)benzyl]piperazin-2-one (107) Pyridin-2-yl, benzyl C₁₆H₁₅N₃O 265.31 SARS-CoV-2 M<sup>pro</sup> inhibition (docking score not specified)
N-(2-Bromophenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide 2-Bromophenyl, pyridin-2-yl, acetamide C₁₇H₁₈BrN₅O 388.26 Discontinued in catalog; no activity data
Key Observations:

Substituent Impact: The 2-bromophenyl group in the target compound and QC-8360 may enhance halogen bonding with biological targets compared to fluorophenyl (SZE) or chlorophenyl analogs . The propanoyl chain in the target compound increases molecular weight and flexibility compared to simpler acetamide or methyl derivatives (e.g., SZE) .

Chlorophenyl derivatives (e.g., ) exhibit cytotoxicity in cancer cell lines, implying that bromophenyl analogs may share similar mechanisms .

Physicochemical Properties

Property Target Compound SZE QC-8360
LogP (Predicted) ~3.2 (highly lipophilic due to bromine) ~0.9 (lower lipophilicity) ~2.1
Hydrogen Bond Acceptors 4 4 3
Aromatic Rings 2 (pyridine + bromophenyl) 1 (pyridine) 1 (bromophenyl)
Discussion:
  • The target compound’s higher lipophilicity (LogP ~3.2) may improve membrane permeability but could reduce solubility, necessitating formulation optimization.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing 4-(3-(2-Bromophenyl)propanoyl)-1-(pyridin-2-yl)piperazin-2-one?

Synthesis typically involves multi-step reactions:

  • Coupling reactions : The propanoyl and pyridinyl groups are introduced via nucleophilic substitution or amide bond formation. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side products .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity (>93%) .
  • Key intermediates : 2-Bromophenyl propanoyl chloride and 1-(pyridin-2-yl)piperazin-2-one are common precursors .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions, particularly the 2-bromophenyl and pyridinyl moieties .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., triclinic/monoclinic systems, unit cell parameters: a=8.910.1a = 8.9–10.1 Å, b=10.711.6b = 10.7–11.6 Å) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) validate purity (>95%) .

Advanced: How can researchers elucidate the compound’s mechanism of action in biological systems?

  • Receptor binding assays : Radioligand displacement studies (e.g., dopamine D3 receptors) using 3^3H-labeled ligands to measure IC50_{50} values .
  • Enzyme inhibition : Kinetic assays (e.g., fluorescence polarization) assess interactions with kinases or proteases .
  • Surface plasmon resonance (SPR) : Quantifies real-time binding affinity (KDK_D) to target proteins .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Substituent variation : Replace the 2-bromophenyl group with fluorophenyl or methoxyphenyl analogs to evaluate electronic effects on bioactivity .
  • Scaffold modifications : Introduce methyl or sulfonyl groups to the piperazinone ring to study steric influences on receptor binding .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses in target active sites .

Advanced: How should conflicting bioactivity data from different studies be reconciled?

  • Control standardization : Ensure consistent assay conditions (pH, temperature, solvent) and use internal controls (e.g., reference inhibitors) .
  • Dose-response validation : Repeat experiments across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC50_{50}/IC50_{50} reproducibility .
  • Orthogonal assays : Cross-validate results using SPR, ITC (isothermal titration calorimetry), and cell-based functional assays .

Advanced: What methodologies ensure reliable quantification of the compound in complex matrices (e.g., plasma)?

  • LC-MS/MS : Electrospray ionization (ESI) in positive ion mode with deuterated internal standards (e.g., d4d_4-analogs) minimizes matrix effects .
  • Sample preparation : Solid-phase extraction (C18 cartridges) removes proteins and lipids .
  • Calibration curves : Linear ranges (1–1000 ng/mL) with R2^2 > 0.99 ensure accuracy .

Advanced: How can researchers assess the compound’s toxicity profile preclinically?

  • In vitro cytotoxicity : MTT assays on HEK-293 or HepG2 cells (48-hour exposure) to determine IC50_{50} values .
  • In vivo studies : Acute toxicity testing in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues .
  • Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .

Advanced: What non-medicinal applications does this compound have in chemical biology or materials science?

  • Fluorescent probes : Conjugate with BODIPY dyes via the piperazinone nitrogen for cellular imaging .
  • Metal coordination : The pyridinyl nitrogen can chelate transition metals (e.g., Cu2+^{2+}) for catalytic applications .
  • Polymer precursors : Functionalize the bromophenyl group for Suzuki-Miyaura couplings in dendrimer synthesis .

Advanced: What computational tools are most effective for predicting this compound’s physicochemical properties?

  • ADMET prediction : SwissADME or ADMETLab2.0 estimate logP (~2.5), aqueous solubility (~50 µM), and blood-brain barrier permeability .
  • Quantum mechanics : DFT calculations (B3LYP/6-31G*) optimize geometry and predict vibrational spectra .
  • Molecular dynamics (MD) : GROMACS simulates ligand-receptor binding stability over 100 ns trajectories .

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